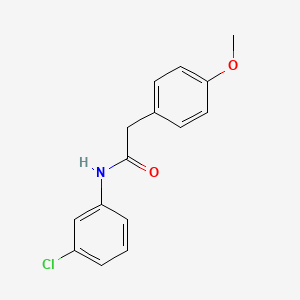

![molecular formula C18H18N2O2S B5557815 benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5557815.png)

benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate and related compounds involves multiple steps, including cyclization and arylation reactions. Studies such as Rossi et al. (2014) have detailed the use of palladium-catalyzed C–H arylation of heteroarenes, which could be a plausible method for synthesizing derivatives of the compound , showcasing the practicality and versatility of these protocols for constructing complex molecular structures (Rossi, Bellina, Lessi, Manzini, & Perego, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is pivotal for understanding their chemical behavior. Studies on related heteroarenes reveal that the arrangement of substituents around the thieno[2,3-b]pyridine core significantly influences the compound's electronic and spectroscopic properties. For instance, Pazderski and Abramov (2023) review the structural nuances of Pd-cyclometallated compounds, hinting at the intricate electronic interactions within similar compounds and their potential analogs (Pazderski & Abramov, 2023).

Chemical Reactions and Properties

The chemical reactivity of benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate involves interactions that are typical for heterocyclic amines and carboxylates. For example, Yahyazadeh, Pourrostam, and Rabiee (2004) discuss the synthesis of 9-benzyl-6-aminopurines from related cyanoimidazole intermediates, indicating the type of chemical transformations that could be applicable for the synthesis and functionalization of benzyl 3-amino-thienopyridine derivatives (Yahyazadeh, Pourrostam, & Rabiee, 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure. While specific studies on benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate are scarce, research on analogous compounds provides insight. For example, the work by Godlewska-Żyłkiewicz et al. (2020) on carboxylic acids suggests that the presence of substituents affects these physical properties, which can be extrapolated to understand the behavior of the compound in various solvents and conditions (Godlewska-Żyłkiewicz et al., 2020).

Chemical Properties Analysis

The chemical properties, particularly reactivity with other substances and stability, are crucial for practical applications. While direct studies on benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate are not available, analogous heterocyclic compounds have been shown to possess interesting reactivity patterns. The review by Borah, Dwivedi, and Chowhan (2021) on pyrano[3,2-b]pyrans underscores the reactivity of similar compounds, providing a foundational understanding of potential reactions and stability considerations (Borah, Dwivedi, & Chowhan, 2021).

Scientific Research Applications

Novel Pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines Synthesis

E. A. Bakhite, A. Al‐Sehemi, and Yoichi M. A. Yamada (2005) explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems starting from 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides. These compounds serve as synthons for further development into pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, indicating their utility in creating complex polyheterocyclic systems with potential bioactivity (Bakhite, Al‐Sehemi, & Yamada, 2005).

Selenium-Containing Heterocycles

A study by S. Abdel‐Hafez, Shawkat A. Abdel-Mohsen, and Y. A. El-Ossaily (2006) investigated the synthesis of selenium-containing heterocycles using 3-amino-4,6-dimethyl-2-ethylseleno[2,3-b]pyridine carboxylate. These reactions provided insights into novel heterocyclic structures, showcasing the versatility of related compounds in synthesizing selenium-containing heterocycles, which are of interest due to their unique biological activities (Abdel‐Hafez, Abdel-Mohsen, & El-Ossaily, 2006).

Antitumoral Activities of Thieno[3,2-b]pyridines

Research by M. Queiroz, R. Calhelha, L. Vale-Silva, E. Pinto, and M. São-José Nascimento (2010) focused on the synthesis and evaluation of novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines for their antitumoral activities. These compounds were tested against various human tumor cell lines, identifying several derivatives with promising antitumoral properties. This study highlights the potential of these compounds in developing new anticancer therapies (Queiroz et al., 2010).

Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides

E. A. Chigorina, A. Bespalov, and V. Dotsenko (2019) investigated the reactions of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides with 2-(arylmethylidene)malononitriles, leading to a variety of heterocyclization products. This research provides valuable insights into the synthetic versatility of thieno[2,3-b]pyridine derivatives, opening avenues for the development of novel heterocyclic compounds with potential pharmacological applications (Chigorina, Bespalov, & Dotsenko, 2019).

properties

IUPAC Name |

benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-10-11(2)14-15(19)16(23-17(14)20-12(10)3)18(21)22-9-13-7-5-4-6-8-13/h4-8H,9,19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPKSWORERUJFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)OCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5557734.png)

![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5557737.png)

![1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5557752.png)

![(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5557755.png)

![1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5557765.png)

![4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5557775.png)

![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557786.png)

![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5557794.png)

![methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5557812.png)

![diethyl 3,3'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis(3-oxopropanoate)](/img/structure/B5557820.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5557822.png)